isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.:
Cat. No.: VC15578153
Molecular Formula: C22H28N2O5S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N2O5S |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 2-methylpropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C22H28N2O5S/c1-6-28-16-8-7-15(11-17(16)27-5)20-19(21(26)29-12-13(2)3)14(4)23-22-24(20)18(25)9-10-30-22/h7-8,11,13,20H,6,9-10,12H2,1-5H3 |
| Standard InChI Key | ZWPLEMVRLDGJTJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC(C)C)OC |
Introduction
Isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is a complex organic compound belonging to the pyrimido[2,1-b] thiazine class of heterocyclic molecules. This compound is notable for its intricate structure and potential applications in pharmaceutical and chemical research.
Key Functional Groups
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Isobutyl Ester: Enhances solubility and reactivity.
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Methoxy and Ethoxy Substituents: Contribute to electronic properties and potential biological activity.
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Thiazine Ring: A sulfur-containing heterocyclic core that may interact with biological targets.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic transformations:
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Formation of the Pyrimido-Thiazine Core:
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Cyclization reactions between thiourea derivatives and β-keto esters under acidic or basic conditions.
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Functionalization:
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Introduction of the ethoxy-methoxyphenyl group via electrophilic aromatic substitution or coupling reactions.
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Esterification:
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The isobutyl ester is incorporated through esterification using isobutanol and appropriate catalysts.
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Pharmaceutical Potential
The pyrimido[2,1-b] thiazine framework is studied for its bioactivity:
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Anticancer Activity: Similar derivatives have shown cytotoxic effects in vitro.
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Antimicrobial Properties: The thiazine ring can disrupt bacterial enzyme systems.
Material Science
The compound's stability and electronic properties make it a candidate for use in advanced materials research.
NMR (Nuclear Magnetic Resonance)
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Proton NMR (¹H NMR): Signals corresponding to aromatic protons (~6–8 ppm), methoxy (~3–4 ppm), and aliphatic protons (~0.9–2 ppm).
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Carbon NMR (¹³C NMR): Peaks for carbonyl carbons (~160–180 ppm) and aromatic carbons (~110–150 ppm).
IR (Infrared Spectroscopy)
Characteristic absorptions include:
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Carbonyl group (~1700 cm⁻¹).
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Aromatic C-H stretching (~3000 cm⁻¹).
Comparative Analysis of Related Compounds
| Property | Isobutyl Compound | Related Trimethoxy Derivative |
|---|---|---|
| Molecular Formula | C22H28N2O5S | C22H28N2O6S |
| Functional Groups | Methoxy, Ethoxy | Trimethoxy |
| Bioactivity Potential | Anticancer, Antimicrobial | Antioxidant |
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